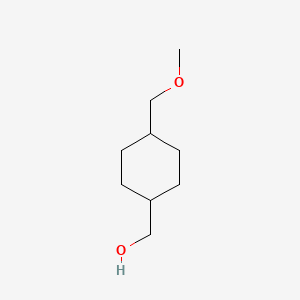

(4-(Methoxymethyl)cyclohexyl)methanol

Description

Properties

IUPAC Name |

[4-(methoxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIFEWSPJQDERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4072990, DTXSID10274139 | |

| Record name | 4-Methoxymethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

98955-27-2, 110928-48-8 | |

| Record name | 4-(Methoxymethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98955-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxymethylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098955272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxymethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(Methoxymethyl)cyclohexyl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (4-(Methoxymethyl)cyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of this compound, a bifunctional building block of increasing importance in chemical synthesis and materials science. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the molecule's properties, synthesis, and handling, grounded in established chemical principles.

Molecular Structure and Physicochemical Identity

This compound (CAS No. 98955-27-2) is a disubstituted cyclohexane derivative.[1][2] Its structure is characterized by a non-aromatic, saturated six-membered ring, which imparts conformational rigidity. The two functional groups—a primary alcohol (-CH₂OH) and a methoxymethyl ether (-CH₂OCH₃)—are positioned in a 1,4-relationship. This arrangement of a hydrogen-bond donating alcohol and a hydrogen-bond accepting ether, combined with the lipophilic cyclohexane scaffold, results in a molecule with a balanced, amphiphilic character. This duality is central to its utility, influencing its reactivity, solubility, and role in the architecture of larger molecules.

The molecule can exist as two geometric isomers, cis and trans, depending on the spatial orientation of the two substituents relative to the plane of the cyclohexane ring. Commercial samples are typically a mixture of these isomers.

Caption: Structure of this compound.

Core Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for reaction setup, purification, and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 98955-27-2 | [1][2][3] |

| Molecular Formula | C₉H₁₈O₂ | [1][2][3][4] |

| Molecular Weight | 158.24 g/mol | [2][3][4][5] |

| Appearance | Liquid | [4] |

| Boiling Point | 239.3 ± 8.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 66.9 ± 7.7 °C | [1] |

| InChI Key | KSIFEWSPJQDERU-UHFFFAOYSA-N | [1] |

| SMILES | COCC1CCC(CO)CC1 | [1][5] |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a robust and common method for preparing this compound is via the selective mono-methylation of the corresponding diol, 1,4-cyclohexanedimethanol. The Williamson ether synthesis is a classic and reliable choice for this transformation.

The causality for this choice rests on the differential reactivity of the two hydroxyl groups being minimal, thus requiring controlled addition of the methylating agent to favor the mono-etherified product. Sodium hydride is used as a strong base to deprotonate one of the alcohol groups, forming a nucleophilic alkoxide, which then reacts with a methylating agent like methyl iodide.

Caption: Proposed Williamson Ether Synthesis Workflow.

Hypothetical Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis which must match the expected structure.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1,4-cyclohexanedimethanol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Causality: Portion-wise addition at 0 °C controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the mono-alkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise via syringe. Causality: Dropwise addition prevents localized overheating and potential side reactions. Allow the reaction to stir at room temperature overnight.

-

Quenching & Workup: Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to isolate the mono-methylated product from unreacted diol and di-methylated byproduct.

Expected Spectroscopic Signatures for Validation

-

¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 3.65 (t, 2H, -CH ₂OH), δ 3.38 (s, 3H, -OCH ₃), δ 3.25 (d, 2H, -CH ₂OCH₃), and complex multiplets between δ 0.9-2.0 for the ten cyclohexane ring protons. The presence of the hydroxyl proton (-OH) will be a broad singlet, which can be confirmed by a D₂O exchange experiment.

-

¹³C NMR (CDCl₃, 100 MHz): Key signals are expected near δ 75 (-C H₂OCH₃), δ 68 (-C H₂OH), and δ 59 (-OC H₃). Several signals between δ 25-40 would correspond to the carbons of the cyclohexane ring.

-

FT-IR (neat): A broad absorption band in the region of 3300-3400 cm⁻¹ (O-H stretch) is characteristic of the alcohol. Strong C-O stretching bands will appear around 1100 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would likely include the loss of water (m/z = 140) and the loss of a methoxy group (m/z = 127).

Applications in Drug Development and Materials Science

The unique bifunctional nature of this compound makes it a valuable linker and scaffold in several advanced applications:

-

Protein Degraders: It is used as a building block for Proteolysis Targeting Chimeras (PROTACs).[2] The primary alcohol serves as a convenient attachment point for a ligand that binds to an E3 ubiquitin ligase, while the other end of the PROTAC molecule binds to the target protein. The cyclohexane ring provides a rigid, well-defined spacer.

-

Polymers and Resins: Incorporation of this molecule into polyester or polyurethane chains enhances material properties.[3] The ether linkage can improve flexibility and thermal stability, while the cyclohexane core adds toughness and durability.[3]

-

Coatings and Adhesives: Its structure contributes to improved adhesion and resistance to environmental factors in advanced coating formulations.[3]

-

Active Pharmaceutical Ingredients (APIs): The compound serves as a precursor in the synthesis of complex APIs where a non-aromatic, rigid core is desired to correctly orient pharmacophores for optimal receptor binding.[3]

Solubility Profile: A Predictive Framework

While comprehensive experimental solubility data is not widely published, a reliable profile can be predicted based on its structure. The molecule's alcohol group can donate and accept hydrogen bonds, and its ether oxygen can accept them. This suggests good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone). The nonpolar cyclohexane backbone will allow for some solubility in less polar solvents like dichloromethane, but it is expected to be poorly soluble in nonpolar hydrocarbon solvents like hexane.

Protocol for Experimental Solubility Determination (Shake-Flask Method)

This protocol provides a trustworthy method for generating empirical solubility data.

Caption: Workflow for Shake-Flask Solubility Determination.

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. Causality: Using excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Agitate the vial in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure the system reaches equilibrium.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 4 hours, or centrifuge, to allow the undissolved solute to settle completely.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the solute using a pre-calibrated analytical method such as HPLC, GC, or quantitative NMR.

-

Calculation: Use the determined concentration and the dilution factor to calculate the solubility in units such as mg/mL or mol/L.

Safety and Handling

This compound is an irritant and a combustible liquid. Adherence to standard laboratory safety protocols is mandatory.

| Hazard Type | GHS Statement(s) | Reference(s) |

| Physical Hazard | H227: Combustible liquid | [5] |

| Health Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [5][6] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.[1][5] Recommended storage temperatures range from 2-8°C to general room temperature.[1]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[6] Do not let the product enter drains.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

- 1. [4-(Methoxymethyl)cyclohexyl]methanol | CAS#:98955-27-2 | Chemsrc [chemsrc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [myskinrecipes.com]

- 4. 4-(Methoxymethyl)cyclohexanemethanol | C9H18O2 | CID 19938783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. aksci.com [aksci.com]

- 7. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Synthesis of (4-(Methoxymethyl)cyclohexyl)methanol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to (4-(Methoxymethyl)cyclohexyl)methanol, a bifunctional cycloaliphatic diol with applications in polymer chemistry, coatings, and as a building block in the synthesis of active pharmaceutical ingredients. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and analytical considerations for the successful laboratory- and industrial-scale synthesis of this versatile molecule. The guide emphasizes a multi-step synthetic approach, beginning with commercially available starting materials and proceeding through key intermediates. Detailed discussions on reaction mechanisms, stereochemical control, purification techniques, and safety protocols are provided to ensure a thorough understanding of the entire synthetic process.

Introduction

This compound is a saturated alicyclic diol characterized by a primary alcohol and a methoxymethyl ether functional group attached to a cyclohexane ring at the 1 and 4 positions. This unique structure imparts a desirable balance of flexibility and rigidity, making it a valuable monomer in the synthesis of specialty polymers and resins with enhanced durability and performance characteristics.[1] The presence of both a hydroxyl and an ether linkage allows for diverse downstream chemical modifications, rendering it a key intermediate in the construction of more complex molecules for pharmaceutical and materials science applications.

This guide will focus on a robust and versatile multi-step synthesis of this compound, providing the user with the necessary information to not only replicate the synthesis but also to understand the underlying chemical principles that govern each transformation.

Strategic Synthetic Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the readily available industrial chemical, dimethyl terephthalate. The overall strategy involves:

-

Hydrogenation of the aromatic ring of dimethyl terephthalate to yield dimethyl 1,4-cyclohexanedicarboxylate.

-

Selective mono-etherification of one of the ester groups via a partial reduction and subsequent Williamson ether synthesis to afford methyl 4-(methoxymethyl)cyclohexane-1-carboxylate.

-

Reduction of the remaining ester functionality to the primary alcohol, yielding the target molecule, this compound.

This pathway offers a logical and scalable route to the desired product, with each step being a well-established and understood chemical transformation.

graph Synthesis_Overview {

layout=dot;

rankdir=LR;

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

}

C6H4(CO2CH3)2 + 3 H2 --(Catalyst)--> C6H10(CO2CH3)2

HOCH2-C6H10-CO2CH3 + NaH + CH3I --> CH3OCH2-C6H10-CO2CH3 + NaI + H2

Figure 2: Williamson ether synthesis workflow.

Mechanistic Causality: This is a classic SN2 reaction. The deprotonation of the primary alcohol with a strong, non-nucleophilic base like sodium hydride is essential to form the nucleophilic alkoxide. The subsequent attack of the alkoxide on the electrophilic methyl iodide results in the formation of the ether linkage.[2] Primary alkyl halides like methyl iodide are ideal for this reaction to minimize competing elimination reactions.[3]

Step 3: Synthesis of this compound

The final step is the reduction of the ester group to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH4).

Reaction Scheme:

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 4-(methoxymethyl)cyclohexane-1-carboxylate in anhydrous THF to the LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously add, in a dropwise manner, a volume of water equal to the mass of LiAlH4 used, followed by an equal volume of 15% aqueous sodium hydroxide, and finally a volume of water three times the mass of LiAlH4.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The final product can be purified by vacuum distillation.

```dot

graph LiAlH4_Reduction {

layout=dot;

rankdir=LR;

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#EA4335"];

}

References

A Technical Guide to the Structural Elucidation of (4-(Methoxymethyl)cyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methoxymethyl)cyclohexyl)methanol is a bifunctional organic compound featuring both a primary alcohol and an ether functional group attached to a cyclohexane ring.[1][2] Its structure allows for its use as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), polymers, and resins.[1] An unambiguous determination of its chemical structure, including stereochemistry, is paramount for understanding its reactivity, ensuring purity, and predicting its behavior in biological and material science applications. This guide provides a comprehensive overview of the analytical methodologies employed to elucidate the structure of this compound, with a focus on the integration of spectroscopic techniques.

Molecular Structure and Isomerism

The core of this compound is a 1,4-disubstituted cyclohexane ring. This substitution pattern gives rise to cis and trans diastereomers. In the cis isomer, both the methoxymethyl and the hydroxymethyl groups are on the same side of the ring (one axial, one equatorial in the most stable chair conformation). In the trans isomer, the substituents are on opposite sides of the ring, allowing for a diequatorial conformation, which is generally more stable.[3] The differentiation of these isomers is a critical aspect of structural elucidation.

Molecular Formula: C₉H₁₈O₂[4][5]

Molecular Weight: 158.24 g/mol [4]

IUPAC Name: [4-(methoxymethyl)cyclohexyl]methanol[4]

References

spectroscopic data of (4-(Methoxymethyl)cyclohexyl)methanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of (4-(Methoxymethyl)cyclohexyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS No. 98955-27-2), a disubstituted cyclohexane derivative. In the absence of readily available, publicly archived experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a robust, predictive spectroscopic profile. Data from structurally analogous compounds are utilized to substantiate these predictions. The guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of the predicted data but also field-proven, step-by-step protocols for experimental data acquisition. The core objective is to provide a foundational blueprint for the structural elucidation and analytical characterization of this molecule and its isomers.

Introduction and Molecular Structure

This compound, with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol , is a bifunctional organic molecule featuring a primary alcohol and a methyl ether moiety attached to a cyclohexane ring at the 1 and 4 positions.[1][2] The stereochemistry of the 1,4-disubstituted ring is a critical determinant of the molecule's three-dimensional structure and, consequently, its spectroscopic signature. The compound exists as two geometric isomers: cis and trans.

In the most stable chair conformation, the bulky substituents preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).[3]

-

trans-isomer: The thermodynamically favored conformation is the diequatorial form, where both the -CH₂OH and -CH₂OCH₃ groups are in equatorial positions.

-

cis-isomer: This isomer exists as a rapidly equilibrating mixture of two chair conformers, each with one axial and one equatorial substituent.

This conformational and isomeric complexity is expected to manifest as distinct features in the molecule's NMR, IR, and MS spectra. This guide will primarily focus on the predicted data for the more stable trans-isomer while discussing the expected variations for the cis-isomer.

Figure 1: Structure of trans-(4-(Methoxymethyl)cyclohexyl)methanol with key carbon atoms numbered for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound, including its stereochemistry. The chemical environment of each proton and carbon atom is unique, leading to a distinct set of signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals corresponding to the methoxy protons, the methylene protons of the two substituents, the methine protons at C1 and C4, and the cyclohexane ring methylene protons. The chemical shifts and coupling constants will differ significantly between the cis and trans isomers due to the differing axial/equatorial arrangements.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) for trans-(4-(Methoxymethyl)cyclohexyl)methanol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -OH | ~1.5 - 2.5 | broad singlet | - | 1H |

| H-7 (-CH₂OH) | ~3.45 | doublet | ~6.5 | 2H |

| H-9 (-OCH₃) | ~3.35 | singlet | - | 3H |

| H-8 (-CH₂O-) | ~3.20 | doublet | ~6.4 | 2H |

| H-2, H-6 (axial) | ~1.80 - 1.95 | multiplet | - | 4H |

| H-3, H-5 (axial) | ||||

| H-1, H-4 (methine) | ~1.40 - 1.60 | multiplet | - | 2H |

| H-2, H-6 (equatorial) | ~0.90 - 1.10 | multiplet | - | 4H |

| H-3, H-5 (equatorial)| | | | |

Expertise & Causality:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is selected as it is a standard, non-protic solvent for neutral organic molecules, providing good solubility and minimal interference.[4][5]

-

Downfield Signals: The protons on carbons attached to oxygen (H-7, H-8, H-9) are the most deshielded due to the electronegativity of oxygen, thus appearing furthest downfield.[6] The singlet for the methoxy group (-OCH₃) is highly characteristic.

-

Hydroxyl Proton: The -OH proton signal is typically broad and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

-

Cyclohexane Ring Protons: The ring protons exhibit complex splitting patterns. In the rigid diequatorial trans conformer, axial and equatorial protons on the same carbon are chemically non-equivalent and will show large geminal coupling. Furthermore, axial-axial couplings (~10-13 Hz) are typically much larger than axial-equatorial or equatorial-equatorial couplings (~2-5 Hz), leading to broad, complex multiplets for the ring protons.

-

cis vs. trans Isomer: For the cis-isomer, the axial/equatorial averaging would result in different, often simplified, splitting patterns and averaged chemical shifts for the ring protons compared to the more rigid trans-isomer. The chemical shifts of the H-1 and H-4 protons would be particularly sensitive to the axial or equatorial nature of the substituents.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for trans-(4-(Methoxymethyl)cyclohexyl)methanol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-8 (-CH₂O-) | ~78.0 |

| C-7 (-CH₂OH) | ~69.0 |

| C-9 (-OCH₃) | ~59.5 |

| C-1, C-4 (methine) | ~40.0, ~38.0 |

| C-2, C-3, C-5, C-6 | ~30.0 |

Expertise & Causality:

-

Carbons bonded to Oxygen: Similar to ¹H NMR, carbons directly attached to oxygen (C-7, C-8, C-9) are the most deshielded and appear furthest downfield. The ether-linked methylene (C-8) is typically more deshielded than the alcohol-linked methylene (C-7).

-

Symmetry: For the trans-isomer, C2/C6 and C3/C5 are chemically equivalent due to the molecule's symmetry, resulting in a single signal for each pair. This leads to a total of 6 distinct signals in the ¹³C NMR spectrum. The cis-isomer would also display 6 signals due to its plane of symmetry.

Experimental Protocol for NMR Data Acquisition

Trustworthiness through Self-Validating Protocol: This protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Ensure the spectrometer is properly shimmed on the sample to achieve optimal magnetic field homogeneity, aiming for a narrow and symmetrical TMS signal.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~12 ppm (centered around 6 ppm).

-

Acquisition Time: ~3.0 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 16 (increase for dilute samples).

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: ~220 ppm (centered around 110 ppm).

-

Acquisition Time: ~1.0 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[6][7]

-

Integrate the ¹H signals and perform peak picking for both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H stretch | Alcohol | Strong, Broad |

| 2950 - 2850 | C-H stretch | Alkane (CH₂, CH₃) | Strong |

| 1470 - 1450 | C-H bend | Alkane (CH₂) | Medium |

| 1260 - 1000 | C-O stretch | Ether & Alcohol | Strong |

Expertise & Causality:

-

O-H Stretch: The most prominent and diagnostic peak will be the broad absorption centered around 3300-3400 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol O-H group.[7] Its broadness is a direct result of intermolecular hydrogen bonding.

-

C-H Stretch: The strong, sharp peaks just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ C-H bonds in the cyclohexane ring and methylene/methyl groups.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of absorptions, including C-H bending and C-C stretching vibrations. The most intense signals in this region are expected to be the C-O stretching vibrations from both the alcohol and the ether functionalities, typically appearing as strong bands between 1000 and 1260 cm⁻¹.[8] The exact positions can help distinguish primary alcohols and alkyl ethers.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid[1], the simplest method is to analyze it as a thin film.

-

Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin capillary film.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Background Scan: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the prepared salt plate assembly into the spectrometer's sample holder.

-

Parameters: Scan the range from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which offers valuable structural clues.

Predicted Mass Spectrum Fragmentation

The molecular ion (M⁺) is formed by the loss of an electron. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 158. This ion will then undergo fragmentation through various pathways.

Table 4: Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₉H₁₇O₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 140 | [C₉H₁₆O]⁺ | Loss of water (H₂O) from the alcohol |

| 127 | [C₈H₁₅O]⁺ | α-cleavage: Loss of •CH₂OH radical |

| 113 | [C₇H₁₃O]⁺ | Loss of •CH₂OCH₃ radical |

| 97 | [C₇H₁₃]⁺ | Loss of •CH₂OH and H₂O |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation (loss of both substituents) |

| 45 | [CH₂OCH₃]⁺ | Methoxymethyl cation |

Expertise & Causality:

-

Molecular Ion: The peak at m/z 158 confirms the molecular weight of the compound.

-

Alpha-Cleavage: Cleavage of the bond adjacent (alpha) to an oxygen atom is a very common fragmentation pathway for both alcohols and ethers.[9] The loss of the hydroxymethyl radical (•CH₂OH, mass 31) to give a fragment at m/z 127, or the loss of the methoxymethyl radical (•CH₂OCH₃, mass 45) to give a fragment at m/z 113 are highly probable.

-

Loss of Water: Alcohols readily lose a molecule of water (mass 18) via dehydration, which would produce a peak at m/z 140.

-

Base Peak: The most intense peak in the spectrum (the base peak) is often a stable carbocation. The methoxymethyl cation, [CH₂OCH₃]⁺ at m/z 45, is resonance-stabilized and is predicted to be a very prominent, if not the base, peak.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Authoritative Grounding & Comprehensive References: This protocol is based on standard methods for the analysis of semi-volatile organic compounds.[9]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or methanol.

-

-

Instrumentation:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

-

GC Parameters (for chromatographic separation):

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized to ensure good separation of isomers).

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the chromatographic peak(s) corresponding to the compound and its isomer(s).

-

Extract the mass spectrum for each peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure, comparing it with predicted pathways and spectral libraries (e.g., NIST).

-

Conclusion

This guide presents a detailed, predictive spectroscopic framework for the structural characterization of this compound. By integrating fundamental principles of NMR, IR, and MS with data from analogous structures, we have constructed a reliable reference for identifying this compound and its isomers. The provided experimental protocols offer a standardized methodology for acquiring high-quality data, ensuring both scientific integrity and reproducibility. This work serves as a crucial resource for any scientist or researcher involved in the synthesis, analysis, or quality control of this molecule. Experimental verification remains the final, essential step to confirm these robust predictions.

References

- 1. 4-(Methoxymethyl)cyclohexanemethanol | C9H18O2 | CID 19938783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. chem.washington.edu [chem.washington.edu]

- 5. eurisotop.com [eurisotop.com]

- 6. rsc.org [rsc.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Methyl Alcohol [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of (4-(Methoxymethyl)cyclohexyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-(Methoxymethyl)cyclohexyl)methanol, a key intermediate in various industrial applications, including the synthesis of specialty chemicals, polymers, and coatings.[1] In the absence of extensive publicly available experimental solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility via the shake-flask method, coupled with gas chromatography (GC) analysis, is presented. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical methodology for assessing the solubility of this compound and structurally similar molecules.

Introduction: The Significance of Solubility in Application

This compound is a bifunctional molecule featuring a cyclohexane core, a primary alcohol group (-CH₂OH), and a methoxymethyl ether group (-CH₂OCH₃). This unique combination of a nonpolar cycloaliphatic ring and two polar, hydrogen-bond-capable functional groups results in a nuanced solubility profile that is critical to its application.[2] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products with desired performance characteristics. The principle of "like dissolves like" serves as a foundational concept, suggesting that polar solvents will more effectively dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.[3] This guide will delve into the specific intermolecular forces that govern the solubility of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solute is the first step in predicting its solubility. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | [4] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 239.3 ± 8.0 °C at 760 mmHg | [5] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted pKa | 15.05 ± 0.10 | Guidechem |

The presence of a hydroxyl group makes the molecule a hydrogen bond donor, while the oxygen atoms in both the hydroxyl and ether groups act as hydrogen bond acceptors.[6] This capacity for hydrogen bonding is a dominant factor in its interaction with protic and other polar solvents.[7]

Theoretical Solubility Profile

The solubility of this compound is governed by a balance of intermolecular forces: hydrogen bonding, dipole-dipole interactions, and London dispersion forces.[8] The following sections predict its solubility in three major classes of organic solvents.

Polar Protic Solvents

This class of solvents, which includes water and alcohols like methanol and ethanol, can engage in hydrogen bonding. Given that this compound has both a hydrogen bond donor (-OH) and two acceptor sites (the oxygens of -OH and -OCH₃), it is expected to be highly soluble in polar protic solvents.[9] The energy released from the formation of new hydrogen bonds between the solute and solvent molecules can readily overcome the energy required to break the existing hydrogen bonds within the pure solute and solvent.[10]

Polar Aprotic Solvents

Polar aprotic solvents, such as acetone, ethyl acetate, and acetonitrile, possess significant dipole moments but lack O-H or N-H bonds, precluding them from donating hydrogen bonds. However, they can act as hydrogen bond acceptors. Therefore, this compound is predicted to have good solubility in these solvents, primarily through dipole-dipole interactions and hydrogen bonding where the solvent acts as the acceptor.

Nonpolar Solvents

Nonpolar solvents, including hexane, toluene, and cyclohexane, interact primarily through weak London dispersion forces. The nonpolar cyclohexane ring of this compound will have favorable interactions with these solvents. However, the polar hydroxyl and methoxymethyl groups will be less effectively solvated, making the overall solubility in nonpolar solvents likely to be limited. The larger the nonpolar portion of a molecule relative to its polar groups, the greater its solubility in nonpolar solvents.

The logical relationship between the molecular structure of this compound and its expected solubility is illustrated in the diagram below.

Caption: Predicted Solubility Based on Molecular Structure.

Experimental Determination of Solubility

To obtain quantitative solubility data, the equilibrium shake-flask method is a reliable and widely used technique.[11] This section provides a detailed protocol for its implementation.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Detailed Protocol

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar stationary phase like wax or a mid-polarity phase like a '5' type).[12][13]

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14] Preliminary studies can be conducted to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow for the settling of excess solid.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solute. Alternatively, centrifuge the vials at the same temperature and sample the supernatant.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the GC calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

-

Quantitative Analysis by Gas Chromatography (GC):

-

Analyze the prepared standards and the diluted sample by GC-FID.[15]

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Solubility Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetone | Polar Aprotic | Moderate to High | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate to High | To be determined |

| Dichloromethane | Polar Aprotic | Moderate | To be determined |

| Toluene | Nonpolar | Low to Moderate | To be determined |

| Hexane | Nonpolar | Low | To be determined |

The quantitative data obtained from this protocol will provide valuable insights for process development, enabling the rational selection of solvents for synthesis, extraction, and formulation, thereby enhancing the efficiency and success of research and development activities.

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. achmem.com [achmem.com]

- 5. [4-(Methoxymethyl)cyclohexyl]methanol | CAS#:98955-27-2 | Chemsrc [chemsrc.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. enamine.net [enamine.net]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Stability of (4-(Methoxymethyl)cyclohexyl)methanol

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of (4-(Methoxymethyl)cyclohexyl)methanol. In the absence of extensive empirical data for this specific compound, this document synthesizes established principles of thermal analysis and chemical degradation to offer a robust theoretical and methodological protocol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal behavior of this molecule for safe handling, storage, and application. This guide details the theoretical underpinnings of thermal decomposition for alcohols and ethers, provides step-by-step experimental protocols for key analytical techniques, and discusses the interpretation of potential results.

Introduction: The Significance of Thermal Stability Assessment

This compound is a bifunctional organic molecule containing both a primary alcohol and an ether functional group. Its utility can span various applications, from a building block in polymer and resin synthesis to an intermediate in the pharmaceutical industry. In any of these applications, understanding the thermal stability of the compound is paramount. Thermal stability dictates the upper-temperature limits for safe storage, transportation, and processing. Exceeding these limits can lead to decomposition, which may result in the generation of hazardous byproducts, pressure buildup in closed systems, and a loss of product quality and efficacy. For drug development professionals, ensuring the thermal stability of intermediates and final active pharmaceutical ingredients (APIs) is a critical component of regulatory compliance and ensuring patient safety.

This guide provides a proactive approach to thermal hazard assessment for this compound. By outlining established analytical methods and predicting potential degradation pathways, it serves as a foundational resource for researchers to design and execute their own empirical studies.

Theoretical Framework: Anticipated Thermal Decomposition Pathways

The thermal degradation of this compound will be governed by the chemistry of its two primary functional groups: the primary alcohol and the ether. At elevated temperatures, these groups can undergo a variety of reactions, including dehydration, oxidation (if oxygen is present), and bond cleavage.

Decomposition of the Primary Alcohol Moiety

Primary alcohols can undergo several thermal decomposition reactions. In the absence of strong acid catalysts, high temperatures can lead to dehydration to form an alkene.[1][2] Alternatively, oxidation can occur, leading to the formation of an aldehyde and subsequently a carboxylic acid.[3] In more extreme conditions, C-C bond cleavage can occur.[4]

Decomposition of the Ether Moiety

Ethers are generally more thermally stable than alcohols but can undergo cleavage at high temperatures. This cleavage can proceed through radical or ionic mechanisms, depending on the conditions.[5][6] The presence of impurities or catalysts can significantly lower the decomposition temperature.[7]

Potential Synergistic Degradation Pathways

The presence of both functional groups on the same molecule may lead to complex, synergistic degradation pathways. For instance, the initial decomposition of one group could generate reactive intermediates that accelerate the decomposition of the other. A plausible initial step could be the homolytic cleavage of the C-O bond in the ether, generating radical species that could then initiate a chain reaction involving the alcohol group.

Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a thorough evaluation of thermal stability. The following sections detail the principles and experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is a primary technique for determining the onset of decomposition, which is observed as a mass loss.[10][11] The ASTM E2550 standard provides a standardized method for determining thermal stability using TGA.[10][12][13]

Experimental Protocol: ASTM E2550 (Adapted for this compound)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a 5-10 mg sample of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) as the temperature at which a significant deviation from the baseline mass is first observed.

-

The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Data Presentation:

| Parameter | Expected Value Range |

| Tonset (Nitrogen) | To be determined |

| Temperature of Max. Decomposition Rate | To be determined |

| Residual Mass at 600 °C | To be determined |

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] It can detect both endothermic events (e.g., melting) and exothermic events (e.g., decomposition).[16][17] For thermal stability, the onset temperature of an exotherm is a critical parameter.

Experimental Protocol: ASTM E537 (Adapted for this compound)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated pan. The use of sealed pans is crucial to prevent mass loss due to evaporation before decomposition.[18]

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature of any exothermic events, which indicates the onset of decomposition.

-

Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).

-

Data Presentation:

| Parameter | Expected Value Range |

| Onset of Exotherm (Tonset) | To be determined |

| Peak Exotherm Temperature | To be determined |

| Enthalpy of Decomposition (ΔHd) | To be determined |

Accelerating Rate Calorimetry (ARC)

Principle: ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample undergoing an exothermic decomposition under near-adiabatic conditions.[19][20][21] This technique is invaluable for assessing "worst-case" thermal runaway scenarios.[22]

Experimental Protocol: ASTM E1981 (Adapted for this compound)

-

Instrument Setup: Calibrate the ARC instrument according to the manufacturer's guidelines.

-

Sample Preparation: Place a known amount of this compound (typically 1-5 g) into a suitable sample bomb (e.g., titanium or stainless steel).

-

Experimental Mode: Employ a "Heat-Wait-Search" mode. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then searches for any self-heating.[23]

-

Detection: If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

-

Data Collection: Record the temperature and pressure as a function of time until the reaction is complete.

-

Data Analysis: From the time-temperature-pressure data, determine key safety parameters such as the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise.

Data Presentation:

| Parameter | Expected Value Range |

| Onset Temperature for Self-Heating | To be determined |

| Time to Maximum Rate (TMR) at Onset | To be determined |

| Adiabatic Temperature Rise (ΔTad) | To be determined |

| Maximum Pressure | To be determined |

Visualization of Methodologies and Pathways

To provide a clearer understanding of the experimental workflows and theoretical considerations, the following diagrams are provided.

Safety Considerations

When handling compounds with unknown thermal stability, it is imperative to assume they are hazardous.[24] All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.[24] Given the potential for gas evolution and pressure buildup, experiments in sealed containers, such as DSC and ARC, should be performed behind a blast shield.[24]

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the thermal stability of this compound. While specific experimental data is not yet available in the public domain, the application of the detailed methodologies herein—TGA, DSC, and ARC—will yield the critical data necessary for a thorough risk assessment. The theoretical degradation pathways outlined, based on the known chemistry of alcohols and ethers, provide a solid foundation for interpreting the experimental results. By following the protocols and safety precautions detailed in this guide, researchers can confidently and safely characterize the thermal behavior of this compound, enabling its effective and responsible use in further research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Ether cleavage - Wikipedia [en.wikipedia.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. infinitalab.com [infinitalab.com]

- 10. Thermogravimetric Analysis Testing | ioKinetic [iokinetic.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. store.astm.org [store.astm.org]

- 17. fauske.com [fauske.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. belmontscientific.com [belmontscientific.com]

- 20. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 21. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

- 22. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 23. ARC [pages.mtu.edu]

- 24. twu.edu [twu.edu]

cis/trans isomerism in (4-(Methoxymethyl)cyclohexyl)methanol

An In-Depth Technical Guide to the Cis/Trans Isomerism of (4-(Methoxymethyl)cyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism profoundly influences the pharmacological and material properties of chemical compounds. In the case of cyclic molecules such as this compound, the spatial arrangement of substituents gives rise to cis and trans diastereomers. The characterization and separation of these isomers are critical in drug development and materials science to ensure the desired efficacy, safety, and material properties. This guide provides a comprehensive technical overview of the principles and methodologies for the analysis of , with a focus on conformational analysis, spectroscopic characterization, chromatographic separation, and computational modeling. The implications of this stereoisomerism in a pharmaceutical context are also discussed, highlighting the necessity of stereochemical control.

Introduction to Stereoisomerism in Substituted Cyclohexanes

Cis/trans isomerism, a form of diastereomerism, is a key feature of substituted cyclic systems.[1] In these molecules, the restricted rotation around the ring's carbon-carbon bonds leads to fixed spatial arrangements of substituents relative to the plane of the ring. For a 1,4-disubstituted cyclohexane like this compound, the two substituents can either be on the same side of the ring (cis) or on opposite sides (trans).[2][3]

The significance of stereoisomerism is particularly pronounced in the field of drug development. Different stereoisomers of a chiral drug can exhibit widely varying biological activities, metabolic pathways, and toxicological profiles.[4][5][6] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[4][5] Therefore, the ability to separate and characterize the diastereomers of this compound is a crucial step in its development for any therapeutic application.

Conformational Analysis of this compound Isomers

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[2] In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).[2][7] The relative stability of different conformers is largely dictated by the steric interactions of the substituents, particularly the 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[8]

Cis Isomer

The cis isomer of a 1,4-disubstituted cyclohexane will always have one substituent in an axial position and the other in an equatorial position.[2][3][7] Through a process called ring flipping, the cyclohexane ring can interconvert between two chair conformations. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.[2] For cis-(4-(Methoxymethyl)cyclohexyl)methanol, the two chair conformers are in equilibrium. The conformer where the sterically bulkier group occupies the equatorial position will be more stable and thus predominate.[8]

Trans Isomer

The trans isomer of a 1,4-disubstituted cyclohexane can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).[2][3] The diequatorial conformer is significantly more stable as it avoids the energetically unfavorable 1,3-diaxial interactions present in the diaxial form.[2] Consequently, the trans isomer of this compound is expected to exist almost exclusively in the diequatorial conformation.

Caption: Conformational equilibria of cis and trans isomers.

Spectroscopic Characterization of Isomers

Spectroscopic techniques are indispensable for the differentiation of cis and trans isomers. Among them, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide a wealth of structural information. The key to distinguishing cis and trans isomers lies in the different chemical environments of the nuclei in their respective dominant conformations.[7][9]

-

¹H NMR:

-

Chemical Shifts: Protons in an axial orientation are generally more shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts.[7]

-

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is highly dependent on the dihedral angle between them. The coupling between two axial protons (J_aa) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (J_ae) or two equatorial protons (J_ee) is smaller (2-5 Hz).[9][10] This difference is often the most reliable way to distinguish isomers.

-

-

¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the orientation of the substituents. Carbons bearing axial substituents are typically shielded compared to those with equatorial substituents.

| Parameter | Cis-Isomer (Axial/Equatorial) | Trans-Isomer (Diequatorial) |

| ¹H NMR Signal for H at C1/C4 | Complex multiplet due to averaging of axial and equatorial environments. | Sharper multiplet, with coupling constants indicative of an axial proton. |

| ¹H NMR Coupling Constants | Averaged J-values. | Large axial-axial (J_aa) couplings are observable. |

| ¹³C NMR Chemical Shifts | Averaged signals for the ring carbons. | Distinct signals for the ring carbons, with those bearing substituents at a characteristic downfield shift. |

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition:

-

Use a high-resolution NMR spectrometer (400 MHz or higher).

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

For detailed analysis, acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate proton and carbon signals).[9]

-

-

Data Analysis:

-

Integrate the proton signals to determine the relative abundance of each isomer in a mixture.

-

Analyze the multiplicities and coupling constants of the signals corresponding to the protons on the carbons bearing the substituents to deduce their axial or equatorial orientation.

-

Compare the chemical shifts in both ¹H and ¹³C spectra with expected values based on the principles of conformational analysis.

-

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can be used to differentiate diastereomers.[11] The cis and trans isomers will have different vibrational modes, leading to unique patterns in the "fingerprint" region (below 1500 cm⁻¹) of the IR spectrum.[7]

Protocol for IR Analysis:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the fingerprint regions of the spectra of the two isomers. Unique absorption bands can be used for identification once a reference spectrum for each pure isomer is established.

Chromatographic Separation of Isomers

Diastereomers have different physical properties, such as polarity and boiling point, which allows for their separation by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[12][13][14]

Protocol for Chromatographic Method Development:

-

Column Selection:

-

Mobile Phase/Carrier Gas and Gradient/Temperature Program Optimization:

-

HPLC: For normal-phase, use a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or isopropanol). For reversed-phase, use a mixture of water and an organic solvent (e.g., acetonitrile or methanol). Optimize the composition (isocratic or gradient) to achieve baseline separation.

-

GC: Use an inert carrier gas (e.g., helium or nitrogen). Optimize the temperature program (initial temperature, ramp rate, final temperature) to resolve the two isomers.

-

-

Detection: Use a suitable detector, such as a UV detector for HPLC or a flame ionization detector (FID) or mass spectrometer (MS) for GC.

-

Method Validation: Once separation is achieved, validate the method for parameters such as linearity, precision, and accuracy.

Caption: General workflow for isomer separation and analysis.

Computational Chemistry in Isomer Analysis

Computational chemistry provides a powerful tool for predicting the relative stabilities of different conformers and isomers.[16][17][18] Ab-initio and Density Functional Theory (DFT) methods can be used to perform geometry optimizations and calculate the energies of the various chair and boat conformations of the cis and trans isomers.[18] These calculations can corroborate experimental findings and provide insights into the conformational preferences of the molecule.

| Conformer | Relative Energy (Predicted) | Key Steric Interactions |

| trans-(e,e) | Lowest | Minimal steric strain. |

| cis-(a,e) | Intermediate | One substituent in an axial position, leading to 1,3-diaxial interactions. |

| trans-(a,a) | Highest | Both substituents in axial positions, leading to significant 1,3-diaxial interactions. |

Implications in Drug Development and Materials Science

The distinct three-dimensional structures of cis and trans isomers of this compound can lead to different interactions with biological targets such as enzymes and receptors.[6][19] This can result in one isomer being therapeutically active while the other is inactive or even toxic.[4][20] Consequently, for pharmaceutical applications, it is often necessary to synthesize and administer the single, most effective isomer.

In materials science, the geometry of molecules influences their packing in the solid state and their intermolecular interactions. This, in turn, affects the bulk properties of the material, such as melting point, solubility, and crystal morphology. The cis and trans isomers of this compound can be expected to have different physical properties.[21]

Conclusion

The cis/trans isomerism of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug development and materials science. A combination of conformational analysis, advanced spectroscopic techniques (primarily NMR), chromatographic separation methods, and computational modeling provides a robust framework for the characterization and separation of these isomers. A thorough understanding and control of the stereochemistry of this molecule are paramount to ensuring its safety, efficacy, and desired physical properties.

References

- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. tutorchase.com [tutorchase.com]

- 5. Pharmaceutical importance of stereochemistry | PPTX [slideshare.net]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 11. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]

- 12. santaisci.com [santaisci.com]

- 13. hplc.eu [hplc.eu]

- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 17. sapub.org [sapub.org]

- 18. ijert.org [ijert.org]

- 19. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Applications of (4-(Methoxymethyl)cyclohexyl)methanol: A Versatile Building Block for Advanced Materials

Abstract

(4-(Methoxymethyl)cyclohexyl)methanol, a unique bifunctional cycloaliphatic diol, is emerging as a valuable intermediate in the synthesis of advanced polymers and specialty chemicals. Its distinct structure, featuring a primary hydroxyl group for polymerization and a methoxymethyl ether group, offers a compelling combination of flexibility, durability, and modified polarity to the resulting materials. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its role in the formulation of high-performance polyesters, polyurethanes, and epoxy resins. Detailed hypothetical protocols and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in leveraging the unique attributes of this compound for novel material development.

Introduction: Unveiling a Multifunctional Cycloaliphatic Diol

In the landscape of polymer chemistry, the quest for monomers that impart a desirable balance of performance characteristics is perpetual. This compound (CAS No. 98955-27-2) presents itself as a compelling candidate, bridging the gap between traditional aliphatic and aromatic diols.[1] Its cycloaliphatic core provides inherent rigidity and thermal stability, akin to other cyclohexane derivatives, while the methoxymethyl ether side chain introduces a degree of flexibility and alters the polarity of the molecule. This unique combination of a reactive primary alcohol and a stable ether linkage makes it a versatile building block for a variety of polymerization and chemical synthesis applications.[1]

This guide will elucidate the synthetic pathways to this molecule, detail its key physicochemical properties, and explore its application in three major classes of thermosetting and thermoplastic polymers: polyesters, polyurethanes, and epoxy resins. The causality behind its influence on material properties will be a central theme, providing a foundational understanding for its strategic implementation in material design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 98955-27-2 | [1] |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Boiling Point | 239.3 ± 8.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Appearance | Colorless Liquid | |

| Storage | 2-8°C, Sealed in a dry place | [1] |

Synthesis of this compound

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis, a robust and widely used method for preparing ethers, offers a straightforward route to this compound.[2][3] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4] In this proposed synthesis, one of the hydroxyl groups of 1,4-cyclohexanedimethanol is deprotonated to form a mono-alkoxide, which then reacts with a methylating agent.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed Williamson ether synthesis route.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation of the Williamson ether synthesis for this compound and should be adapted and optimized based on experimental observations.

Materials:

-

1,4-Cyclohexanedimethanol (CHDM)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.0 equivalent) in anhydrous THF.

-

Alkoxide Formation: A solution of 1,4-cyclohexanedimethanol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0°C under a nitrogen atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the mono-alkoxide.

-

Methylation: The reaction mixture is cooled back to 0°C, and methyl iodide (1.0 equivalent) is added dropwise. The mixture is then stirred at room temperature overnight.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical as sodium hydride reacts violently with water.

-